Bisdehydroneotuberostemonine
Description
Significance of Natural Products in Biomedical Research
Natural products, organic compounds produced by living organisms, have historically been a cornerstone of drug discovery and biomedical research. acs.org These compounds offer a vast and unparalleled chemical diversity that often serves as inspiration for the development of new therapeutic agents. scirp.orgnih.govfrontiersin.org It is estimated that a significant percentage of all medicines are either natural products or their semi-synthetic derivatives. scirp.org Their inherent biological activity and complex three-dimensional structures make them ideal candidates for interacting with biological targets in ways that purely synthetic molecules may not. scielo.br Plants, in particular, have been a rich source of medicinal agents for millennia, with traditional medicine systems often providing the first clues to a compound's therapeutic potential. scielo.brnih.gov The investigation of these natural products continues to be a vital area of research, leading to the discovery of novel treatments for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. scirp.orgfrontiersin.orgmdpi.com
Overview of Stemona Alkaloids: Structural Diversity and Biological Relevance
Stemona alkaloids are a unique and structurally complex class of natural products found exclusively within the Stemonaceae family of plants. researchgate.netnih.gov To date, over 250 different Stemona alkaloids have been identified, each characterized by a core structure, typically a pyrrolo[1,2-a]azepine or pyrido[1,2-a]azepine nucleus. researchgate.netmdpi.commagtech.com.cn This basic framework is often adorned with additional rings and functional groups, leading to a remarkable level of structural diversity. core.ac.ukresearchgate.net
These alkaloids are typically classified into several groups based on their skeletal structure. core.ac.ukthieme-connect.com Some of the main groups include the stenine (B102979), stemoamide, tuberostemospironine, stemonamine, parvistemoline, and stemofoline (B1231652) types. core.ac.uk This structural variety is a result of complex biosynthetic pathways within the Stemona plants. researchgate.net The biological relevance of Stemona alkaloids is as diverse as their structures. Extracts from Stemona species have been used in traditional medicine, particularly in East Asia, for their antitussive (cough-suppressing) properties. core.ac.ukthieme-connect.com Scientific research has since confirmed a range of biological activities, including insecticidal, antifeedant, and anti-inflammatory effects. mdpi.comthieme-connect.comacgpubs.org
Definition and Contextualization of Bisdehydroneotuberostemonine (B184040) within Stemona Alkaloid Research
This compound is a specific member of the extensive Stemona alkaloid family. researchgate.net Its chemical formula is C22H29NO4, and it has a molecular weight of 371.47 g/mol . biocrick.comguidechem.com Structurally, it belongs to the stenine group of Stemona alkaloids. researchgate.net
This compound has been isolated from the roots of Stemona tuberosa. researchgate.netacgpubs.org It is an isomer of other related compounds, such as epithis compound J. iucr.orgresearchgate.net The molecule features a complex polycyclic structure, which includes two lactone rings, a six-membered ring, a pyrrole (B145914) ring, and a seven-membered ring. iucr.orgresearchgate.net Its specific stereochemistry and the arrangement of its functional groups are key to its biological activity.
Rationale for Comprehensive Academic Investigation of this compound
The intricate structure and notable biological activities of Stemona alkaloids provide a strong rationale for the detailed academic investigation of specific compounds like this compound. The traditional use of Stemona plants for respiratory ailments points to the potential therapeutic applications of their constituent alkaloids. acgpubs.orgiucr.org
Initial research has shown that this compound, along with related compounds, exhibits significant inhibitory effects on nitric oxide production, suggesting potential anti-inflammatory properties. acgpubs.orgacgpubs.org The unique chemical architecture of this compound also presents a compelling challenge and opportunity for synthetic chemists, driving the development of novel synthetic strategies. magtech.com.cnrsc.org A thorough understanding of its chemical properties, biological activities, and potential mechanisms of action is crucial for unlocking its full therapeutic and scientific potential. Further research can elucidate its structure-activity relationships, paving the way for the design of new and more effective therapeutic agents.
Structure
2D Structure
Properties
IUPAC Name |
10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadeca-1(16),2-dien-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h10-14,17-18,20H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGMIDHPFYCJDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCCN3C2=C(C=C3C4CC(C(=O)O4)C)C5C1OC(=O)C5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies of Bisdehydroneotuberostemonine
Botanical Sources and Geographic Distribution
The primary sources of bisdehydroneotuberostemonine (B184040) are several species of the Stemona plant, with a notable presence in Stemona tuberosa and Stemona collinsae. The geographical location of these plants can influence the concentration of this and other alkaloids.
Stemona tuberosa as a Primary Source
Stemona tuberosa is a significant and well-documented source of this compound. medchemexpress.comacgpubs.org This plant species is widely distributed across Southeast Asia, including China, Vietnam, and Thailand. d-nb.info In traditional Chinese medicine, the roots of Stemona tuberosa, known as "Bai Bu," have been utilized for centuries. acgpubs.org Phytochemical investigations have consistently isolated this compound from the roots of this plant. acgpubs.orgresearchgate.net For instance, a study of S. tuberosa from the Yunnan province in China revealed the presence of neotuberostemonine (B189803) as a major alkaloid, accompanied by smaller quantities of this compound. d-nb.info Similarly, research on S. tuberosa sourced from Korea led to the isolation of this compound along with several other Stemona alkaloids. acgpubs.orgacgpubs.org
Stemona collinsae as an Additional Source
Stemona collinsae is another recognized botanical source of this compound. nih.govtandfonline.com This species is also native to Southeast Asia. Research has confirmed the isolation of this compound from the roots of S. collinsae. nih.govtandfonline.comambeed.cn One study specifically identified isostenine, neotuberostemonine, and this compound as alkaloids present in the roots of this plant. nih.govtandfonline.com
Other Relevant Stemona Species
Beyond S. tuberosa and S. collinsae, this compound has been identified in other Stemona species. For example, a study on Stemona mairei, which is found in the Shichuan and Yunnan provinces of China, reported the isolation of this compound along with other known and new alkaloids. thieme-connect.com The genus Stemona is extensive, comprising about 25 species, many of which are yet to be fully characterized phytochemically, suggesting that more species could be identified as sources of this compound. d-nb.info
Extraction Techniques from Plant Material
The isolation of this compound from Stemona plant material, primarily the roots, involves a series of extraction and purification steps. These methods range from traditional solvent-based approaches to more advanced techniques aimed at improving efficiency and yield.
Solvent-Based Extraction Approaches
Conventional solvent-based extraction is a common method for obtaining alkaloids from Stemona species. This typically involves the use of organic solvents to extract the compounds from the dried and powdered plant material.
A frequently employed method involves the extraction of the plant material with methanol (B129727) or ethanol (B145695). acgpubs.orgtandfonline.com For example, in one study, the dried and powdered roots of Stemona sp. were extracted with 95% ethanol at room temperature for several days. tandfonline.com The resulting extract is then concentrated to a residue. This crude extract, which contains a mixture of alkaloids and other plant constituents, is then subjected to further purification.
The purification process often involves partitioning the crude extract between an acidic aqueous solution and an organic solvent. The aqueous layer, containing the protonated alkaloids, is then basified to a pH of 9–10 with a base such as aqueous ammonia (B1221849) and extracted with a chlorinated solvent like dichloromethane (B109758) to yield the crude alkaloid mixture. mdpi.com This mixture is then separated into individual compounds using chromatographic techniques, such as column chromatography over silica (B1680970) gel. mdpi.com Gradient elution with solvent systems like petroleum ether-acetone is used to separate the different alkaloids. mdpi.com
Advanced Extraction Methods for Alkaloid Enrichment
To enhance the efficiency of alkaloid extraction, modern techniques have been developed and applied. These methods often offer advantages such as reduced solvent consumption and shorter extraction times. numberanalytics.com
Ultrasound-Assisted Extraction (UAE) is a technique that uses high-frequency ultrasound waves to disrupt plant cell walls, facilitating the release of bioactive compounds into the solvent. numberanalytics.com This method has been shown to improve the yield of alkaloids from plant materials. numberanalytics.com
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant material, which accelerates the extraction process. numberanalytics.com This can lead to higher extraction yields in a shorter amount of time and with less solvent compared to traditional methods. numberanalytics.com
Pressurized Liquid Extraction (PLE) employs solvents at elevated temperatures and pressures to enhance extraction efficiency. numberanalytics.com This technique is known for its speed and ability to extract a broad range of compounds. numberanalytics.com
Supercritical Fluid Extraction (SFE) uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. numberanalytics.com SFE is highly selective and is particularly useful for extracting thermally sensitive compounds. numberanalytics.com
For the purification of alkaloids from the crude extract, ion-exchange chromatography can be an effective method. One study on Stemona japonica evaluated the use of different cation exchange resins to separate and purify the total alkaloids from the plant extract. researchgate.net
Bioactivity-Guided Fractionation Approaches
Bioactivity-guided fractionation is a strategic approach where the separation process is directed by the biological activity of the fractions. mdpi.com This method is particularly efficient for isolating bioactive compounds from natural sources. researchgate.netacgpubs.org The process involves fractionating the crude extract and testing each fraction for a specific biological activity. The most active fractions are then selected for further separation until a pure, active compound is isolated. mdpi.com
In the context of isolating this compound, a methanol extract of Stemona tuberosa roots was found to inhibit nitric oxide production. researchgate.net This anti-inflammatory activity guided the fractionation process. The crude extract was partitioned, and the resulting fractions were tested. The chloroform (B151607) fraction, showing the most potent activity, was further subjected to chromatographic separation to yield several alkaloids, including this compound. researchgate.netnih.gov This targeted approach ensures that the purification efforts are focused on the compounds with the desired biological effects. mdpi.com
Structural Elucidation and Stereochemical Characterization of Bisdehydroneotuberostemonine
Spectroscopic Analysis for Structural Determination
The elucidation of Bisdehydroneotuberostemonine's structure relies heavily on data obtained from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. acgpubs.org Each technique provides unique and complementary information.
NMR spectroscopy is a cornerstone in the structural analysis of organic molecules. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectra, reveals the chemical environment of individual hydrogen and carbon atoms within the molecule. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish the connectivity between these atoms.
For This compound (B184040), detailed ¹H and ¹³C NMR data have been reported, allowing for the assignment of each proton and carbon in the structure.
¹H NMR Data (Illustrative)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | 7.73 | d | 10.2 |
| H-2 | 6.14 | d | 10.2 |
¹³C NMR Data (Illustrative)
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-11 | 68.7 |
| C-13 | 38.7 |
| C-14 | 47.3 |
Note: The data presented here are illustrative and compiled from various sources. Specific values may vary slightly depending on the solvent and experimental conditions.
The COSY spectrum confirms proton-proton couplings, for instance, the interaction between H-11 and H-9. researchgate.net HMBC spectra are crucial for identifying long-range correlations between protons and carbons, helping to piece together the larger structural fragments, such as the attachment of the lactone ring to the main skeleton through correlations observed for H-12. thieme-connect.com
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, which allows for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, enabling the confident assignment of a molecule's elemental formula. bioanalysis-zone.comiitj.ac.inmdpi.com
For this compound, HRMS data has been instrumental in confirming its molecular formula as C₂₂H₂₅NO₄. thieme-connect.com This precise formula is essential for distinguishing it from other alkaloids with similar masses and for confirming the presence and number of double bond equivalents, which aligns with its proposed tetracyclic and unsaturated structure.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.infoumich.edu The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of key functional groups.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 1762, 1760 | Carbonyl (C=O) groups, likely from lactone rings |
These absorption bands are indicative of the carbonyl functionalities within the lactone rings and other parts of the molecule, which is consistent with the proposed structure. thieme-connect.com
Mass Spectrometry (MS and HRMS)
Structural Features and Core Skeleton Analysis
The spectroscopic data collectively reveal a complex and unique molecular framework for this compound.
This compound is built upon a tetracyclic core. scribd.com This complex ring system is a characteristic feature of many Stemona alkaloids. hebmu.edu.cn Specifically, it belongs to the stenine (B102979) group of alkaloids, which are characterized by a furo[2,3-h]pyrrolo[3,2,1-jk] benzazepin-10(2H)-one nucleus. cmu.ac.th This intricate fusion of four rings creates a rigid and stereochemically rich scaffold.
Characteristics of the Pyrrole (B145914) Ring (C)
A key structural feature of this compound is the presence of a pyrrole ring as part of its tetracyclic system. biosynth.comsorbonne-universite.fr The pyrrolo[1,2-a]azepine core is common to most Stemona alkaloids, but the "bisdehydro-" prefix in the compound's name indicates a higher degree of unsaturation compared to related alkaloids like neotuberostemonine (B189803). This unsaturation results in the aromatization of Ring C into a pyrrole moiety.
Other Ring Systems (B and D)
Beyond the central pyrrolo[1,2-a]azepine core, the structure of this compound is completed by two other key ring systems, designated as B and D.
Ring D: This is a butyrolactone ring, a common feature in stenine-group alkaloids. hebmu.edu.cnresearchgate.net The stereochemistry of this lactone ring in this compound presents a notable distinction from other related compounds.
In this compound, the hydrogens at positions C-11 and C-12 exhibit a cis relationship to each other.
However, these two hydrogens are positioned trans to the methyl group at C-13. hebmu.edu.cnresearchgate.net
This specific arrangement is shared with neotuberostemonine but contrasts with other alkaloids like tuberostemonine (B192615) and didehydrotuberostemonine, where the hydrogens at C-11 and C-12, and the methyl group at C-13 are all in a cis configuration. hebmu.edu.cnresearchgate.net
| Ring Feature | Description in this compound | Source |
| Ring C | Aromatic Pyrrole Ring | biosynth.comsorbonne-universite.fr |
| Ring D | Butyrolactone Ring | hebmu.edu.cnresearchgate.net |
| Ring D Stereochemistry | H-11 and H-12 are cis; H-11/H-12 are trans to C-13 methyl group | hebmu.edu.cnresearchgate.net |
| B-C Ring Junction | Typically cis in related stenine-group alkaloids | hebmu.edu.cn |
Stereochemical Assignments and Isomeric Considerations
The complex three-dimensional architecture of this compound features multiple stereocenters, leading to the possibility of various isomers. The precise stereochemical assignment is critical for understanding its chemical and biological identity.
Comparison with Epithis compound J
This compound is isomeric with Epithis compound J, another alkaloid isolated from Stemona tuberosa. researchgate.netcore.ac.uk While both share the same molecular formula, they differ in their spatial arrangement.
The relative stereochemistry of Epithis compound J has been compared to that of tuberostemonine J. The primary point of difference lies at the C-18 position. In Epithis compound J, the hydrogen atom at C-18 is proposed to have an α-orientation. core.ac.uk This is contrary to the β-orientation typically found in tuberostemonine J and the majority of other Stemona alkaloids that possess the characteristic α-methyl-γ-butyrolactone side chain attached to C-3. core.ac.uk The absolute structure of Epithis compound J was reportedly elucidated through X-ray crystallographic analysis. core.ac.ukthieme-connect.com
| Compound | Key Stereochemical Feature Difference | Source |
| This compound | Isomer of Epithis compound J | researchgate.net |
| Epithis compound J | H-18 is α-oriented, differing from most related alkaloids | core.ac.uk |
Absolute Configuration Studies
The determination of the absolute configuration, which defines the precise R/S configuration at each chiral center, is fundamental for a complete structural description. libretexts.orglibretexts.org For complex natural products like Stemona alkaloids, this is often achieved using advanced analytical techniques such as X-ray crystallography or by chemical correlation with compounds of a known, absolute structure. spark904.nlmit.edu
The absolute configuration of this compound has been established by relating it to other members of the stenine group whose stereochemistry is known. hebmu.edu.cn A key finding is that the absolute configuration at the C-13 stereocenter in the lactone ring is the same as that proposed for other alkaloids in this family. hebmu.edu.cnresearchgate.net This comparative approach, combined with detailed 2D-NMR studies, has allowed for the unambiguous assignment of the relative and, by extension, the absolute configuration of the molecule. hebmu.edu.cn The establishment of the absolute structure of its isomer, Epithis compound J, through X-ray analysis further supports the stereochemical assignments within this specific subgroup of alkaloids. core.ac.ukthieme-connect.com
Biosynthetic Pathways and Precursor Studies of Bisdehydroneotuberostemonine
General Biosynthesis of Stemona Alkaloids
Stemona alkaloids represent a diverse and structurally complex class of natural products found exclusively in plants of the Stemonaceae family. thieme-connect.comthieme-connect.com The defining structural feature of the majority of these alkaloids is a pyrrolo[1,2-a]azepine nucleus. thieme-connect.commdpi.commagtech.com.cnscripps.edu The vast array of over 250 identified Stemona alkaloids arises from variations in the substituents and fused ring systems attached to this core structure. mdpi.com
Based on biogenetic considerations, Stemona alkaloids are broadly classified into several skeletal types, with the main groups being the stichoneurine-type (which includes tuberostemonine (B192615) and its derivatives like bisdehydroneotuberostemonine), the protostemonine-type, and the croomine-type. thieme-connect.commdpi.com This classification is determined by the nature of the carbon chains originating from C-9 of the core nucleus. thieme-connect.com
While detailed biosynthetic studies remain limited, a general pathway has been proposed. scispace.com The biosynthesis is believed to start from common metabolic precursors. The pyrrolidine (B122466) ring (A-ring) of the characteristic nucleus is thought to derive from L-ornithine or its decarboxylation product, putrescine, which can be further elaborated into spermidine. scripps.eduscispace.comresearchgate.net The remainder of the carbon skeleton, including the azepine ring and various side chains, is proposed to originate from polyketide pathways, involving the condensation of acetate (B1210297) or malonate units. researchgate.netresearchgate.net Some classifications also consider a terpenoid origin for parts of the carbon framework. scispace.com The assembly of these precursors forms the foundational skeleton, which then undergoes a series of enzymatic modifications to yield the diverse structures observed in nature. researchgate.net
Proposed Enzymatic Steps and Intermediates
The biosynthesis of This compound (B184040), as a stichoneurine-type alkaloid, is hypothesized to proceed through a multi-step enzymatic cascade starting from primary metabolites. The pathway involves the initial construction of the core skeleton followed by a series of oxidative cyclizations and modifications. Although the specific enzymes have not been isolated and characterized, their functions can be inferred from the structural transformations required to build the final molecule.
The proposed sequence begins with the condensation of a polyketide chain with a precursor derived from L-ornithine, such as a Δ¹-pyrroline cation, to form the fundamental pyrrolo[1,2-a]azepine core. Subsequent enzymatic reactions, including hydroxylations, cyclizations, and lactone ring formations, construct the intricate polycyclic system of the parent compound, neotuberostemonine (B189803). thieme-connect.comhebmu.edu.cn this compound is an oxidized derivative of neotuberostemonine, distinguished by the presence of a pyrrole (B145914) ring instead of a pyrrolidine ring. core.ac.uk This suggests that the final steps in its biosynthesis involve sequential dehydrogenation reactions.
Below is a table outlining the proposed enzymatic steps and the hypothetical intermediates leading from the core structure to this compound.
| Step | Precursor/Intermediate | Proposed Enzyme Class | Function | Product/Intermediate |
| 1 | L-Ornithine + Polyketide Chain | Polyketide Synthase (PKS) / Amine Oxidase / Condensing Enzyme | Assembly of the basic pyrrolo[1,2-a]azepine skeleton. | Putative acyclic amine-dione |
| 2 | Acyclic Precursor | Cyclase / Dehydrogenase | Formation of the initial bicyclic pyrrolo[1,2-a]azepine core. | Bicyclic azepine intermediate |
| 3 | Bicyclic Intermediate | Cytochrome P450 Monooxygenases (CYPs) / Dehydrogenases | Stepwise hydroxylation, oxidation, and cyclization to form the butyrolactone and other rings. | Neotuberostemonine |
| 4 | Neotuberostemonine | Dehydrogenase / FAD-dependent Oxidase | First dehydrogenation of the pyrrolidine ring. | Dihydropyrrole intermediate |
| 5 | Dihydropyrrole intermediate | Dehydrogenase / FAD-dependent Oxidase | Second dehydrogenation to form the aromatic pyrrole ring. | This compound |
Precursor Incorporation Studies (Hypothetical)
To definitively elucidate the biosynthetic pathway of this compound, precursor incorporation studies using isotopically labeled compounds would be essential. While specific studies on this compound have not been reported, the methodology can be described hypothetically. Such experiments involve feeding a Stemona plant or a derived cell culture with a potential precursor that has been enriched with a stable isotope (e.g., ¹³C or ¹⁵N) or a radioisotope (e.g., ¹⁴C or ³H).
After a period of growth and metabolism, the alkaloids are extracted and this compound is isolated. The isolated compound is then analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to determine the location and extent of isotope incorporation. If the proposed precursor is indeed part of the biosynthetic pathway, the label will be present in specific positions within the final molecule's structure. For example, feeding ¹³C-labeled acetate would be expected to enrich specific carbons within the polyketide-derived portions of the molecule. scialert.net
A hypothetical experiment to test the involvement of L-ornithine and acetate is outlined in the table below.
| Labeled Precursor | Administration Method | Incubation Period | Analysis Technique | Expected Outcome |
| [¹⁵N]L-ornithine | Nutrient solution fed to Stemona tuberosa plantlets. | 2-4 weeks | High-Resolution Mass Spectrometry (HRMS) / ¹⁵N NMR | The nitrogen atom in the pyrrole ring of this compound shows ¹⁵N enrichment. |
| [1,2-¹³C₂]Sodium Acetate | Added to an in vitro cell suspension culture of Stemona sp. scialert.net | 7-14 days | ¹³C NMR Spectroscopy | Specific pairs of adjacent carbon atoms throughout the polyketide-derived backbone show ¹³C-¹³C coupling. |
Chemoenzymatic Synthesis Prospects
The total chemical synthesis of complex Stemona alkaloids is exceptionally challenging due to their dense polycyclic frameworks and multiple stereocenters. magtech.com.cnnih.gov Chemoenzymatic synthesis, which combines the versatility of chemical reactions with the high selectivity of biocatalysts, offers a promising alternative approach. mdpi.combeilstein-journals.org This strategy can overcome key synthetic hurdles by employing enzymes to perform difficult transformations, such as stereoselective oxidations or C-C bond formations, with high efficiency and precision. nih.gov
For a molecule like this compound, a chemoenzymatic route could involve the chemical synthesis of a late-stage intermediate, which is then converted into the final product or a close precursor using one or more enzymatic steps. mdpi.com For instance, enzymes could be used to introduce chirality, perform specific hydroxylations, or catalyze cyclization reactions that are difficult to control using conventional chemical methods. csic.es While a full chemoenzymatic synthesis of this compound has not been developed, the potential applications of biocatalysis are significant. Advances in enzyme discovery and protein engineering could provide a toolkit of biocatalysts capable of constructing the complex architecture of Stemona alkaloids. nih.gov
The table below details potential enzymatic reactions that could be integrated into a synthetic route towards this compound.
| Synthetic Step | Potential Enzyme Class | Rationale for Use | Example Transformation |
| Asymmetric Reduction | Ketoreductase (KRED) / Dehydrogenase | To set a key stereocenter by reducing a prochiral ketone with high enantioselectivity. | Reduction of a ketone on the azepine ring to a specific secondary alcohol. |
| Regioselective Hydroxylation | Cytochrome P450 Monooxygenase (CYP) | To introduce a hydroxyl group at a specific, non-activated C-H bond, avoiding complex protecting group strategies. | Hydroxylation of a synthetic intermediate at a position required for subsequent lactone ring formation. |
| Lactone Formation | Hydrolase / Lipase (in reverse) | To catalyze the intramolecular esterification to form the butyrolactone ring with high efficiency. | Cyclization of a hydroxy-carboxylic acid precursor to form the γ-lactone ring. |
| Dehydrogenation | Dehydrogenase / Oxidase | To perform the final conversion of a synthetic neotuberostemonine precursor into this compound. | Aromatic pyrrole ring formation from a pyrrolidine ring. |
Pharmacological Activities and Molecular Mechanisms of Bisdehydroneotuberostemonine Pre Clinical Investigations
Anti-inflammatory Properties
Inhibition of Lipopolysaccharide-Induced Nitric Oxide Production in Microglial Cells (in vitro)
Bisdehydroneotuberostemonine (B184040) has demonstrated anti-inflammatory potential by inhibiting the production of nitric oxide (NO) in murine BV2 microglial cells. chemfaces.cn Microglial cells, when activated, are known to produce NO, a molecule that plays a significant role in the pathophysiology of various neurodegenerative diseases. nih.gov The overproduction of NO is a key feature of neuroinflammation.
In in vitro studies, lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce an inflammatory response in cells like microglia. nih.govmdpi.com LPS stimulation triggers the release of numerous inflammatory mediators, including NO. nih.gov Research has shown that this compound can effectively reduce the LPS-induced production of NO in these brain immune cells, suggesting a direct modulatory effect on inflammatory pathways within the central nervous system. chemfaces.cnjmb.or.kr
The inhibition of NO production is a critical target for anti-inflammatory therapies, as excessive NO can lead to cellular damage. nih.gov The ability of this compound to curb this production in activated microglial cells points towards its potential as a neuroprotective agent. chemfaces.cnnih.gov
Modulation of Inflammatory Factors (in vivo animal models)
In preclinical in vivo studies using animal models, this compound has shown the ability to modulate various inflammatory factors. researchgate.net Animal models are crucial for evaluating the anti-inflammatory activity of new substances in a living organism. ijpras.comnih.gov These models often involve inducing inflammation through the use of phlogistic agents to study the response to potential treatments. ijpras.cominnovareacademics.in
The modulation of these inflammatory factors is a key mechanism through which anti-inflammatory compounds exert their therapeutic effects. nih.govfrontiersin.org The findings from these animal models provide a basis for the potential use of this compound in managing inflammatory diseases. researchgate.net
Interaction with Prostaglandin-Endoperoxide Synthase 2 (PTGS2)
Molecular docking studies have predicted a significant binding interaction between this compound and Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as cyclooxygenase-2 (COX-2). researchgate.netnih.gov PTGS2 is a key enzyme involved in the inflammatory process, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. uniprot.orgcsic.esgenecards.org
The interaction between this compound and PTGS2 was identified through computational screening and validated with a high docking score, indicating a strong binding affinity. nih.gov This suggests that this compound may exert its anti-inflammatory effects, at least in part, by inhibiting the activity of PTGS2. researchgate.netnih.gov The inhibition of PTGS2 is a well-established mechanism for many anti-inflammatory drugs. genecards.org
The predicted interaction provides a molecular basis for the observed anti-inflammatory properties of this compound. nih.gov By potentially blocking the active site of PTGS2, this compound could reduce the production of prostaglandins, thereby alleviating inflammation. uniprot.orgcsic.es
Table 1: Predicted Molecular Docking of this compound
| Compound | Target Protein | Docking Score (Libdockscore) |
| This compound | PTGS2 | >100 nih.gov |
Note: A higher Libdockscore indicates a more significant predicted binding relationship.
Antitussive Activity (Cough Suppression)
This compound is an alkaloid derived from Stemona species, plants that have been traditionally used for their antitussive properties. biosynth.comd-nb.info However, studies on the antitussive effects of isolated this compound have yielded contrasting results.
Effects in in vivo Animal Models
The most common animal model for evaluating antitussive drugs is the guinea pig, where cough is often induced by citric acid aerosol. thieme-connect.desci-hub.se In one study investigating several alkaloids from Stemona tuberosa, this compound was the only compound that did not show effective cough suppression in the guinea pig model. thieme-connect.de In contrast, other related alkaloids from the same plant demonstrated significant, dose-dependent antitussive activity. thieme-connect.de
However, it is important to note that the total alkaloid extract of Stemona tuberosa exhibited more potent antitussive activity than the aqueous extract, suggesting a synergistic effect between the different alkaloids. thieme-connect.de The classification of drugs as cough suppressants is often based on their ability to suppress cough in animal models without underlying airway disease. nih.gov
Table 2: Antitussive Activity of Stemona tuberosa Alkaloids in Guinea Pigs
| Compound/Extract | Antitussive Effect |
| This compound | Not effective thieme-connect.de |
| Other tested alkaloids (1, 2, 3, 5) | Effective, dose-dependent thieme-connect.de |
| Total alkaloid extract | Potent activity thieme-connect.de |
| Aqueous extract | Less potent activity thieme-connect.de |
Predicted Target Interactions (e.g., DRD1, OPRM1)
While direct in vivo evidence for the antitussive activity of isolated this compound is lacking, computational studies have explored its potential molecular targets. thieme-connect.de Network pharmacology approaches have been used to predict the interactions of compounds with various receptors and proteins involved in physiological processes, including the cough reflex.
The cough reflex is controlled by a complex neural network in the brainstem. e-lactancia.org Centrally acting antitussive drugs often target opioid receptors, such as the mu-1 opioid receptor (OPRM1), to suppress the cough center. msdvetmanual.comnih.govnih.gov Other potential targets include dopamine (B1211576) receptors like DRD1.
Although specific studies predicting the interaction of this compound with DRD1 and OPRM1 in the context of its antitussive activity were not found in the provided search results, the general approach of using network pharmacology to identify potential targets for antitussive compounds is a valid area of research. This method helps to elucidate the possible mechanisms of action for compounds, even those that may not show direct activity when tested in isolation.
Insecticidal Activity
This compound, an alkaloid derived from Stemona species, exhibits significant insecticidal properties. biosynth.com Its mode of action primarily involves the disruption of the insect's nervous system, leading to paralysis and eventual death. biosynth.com
Disruption of Insect Nervous System
The insect nervous system is a primary target for many insecticides. nih.gov It is a complex network responsible for coordinating an insect's movements, behaviors, and physiological functions. nih.govresearchgate.net The fundamental units of the nervous system are neurons, which transmit signals through a combination of electrical and chemical processes. researchgate.netnih.gov The insect nervous system includes a central nervous system (CNS), which is comprised of a brain and a ventral nerve cord, and a peripheral nervous system that innervates muscles and sensory organs. nih.govfrontiersin.org
This compound's insecticidal effect stems from its ability to interfere with the normal functioning of this intricate system. biosynth.com By disrupting nerve signal transmission, the compound induces a state of paralysis in the target insect. biosynth.com
Interference with Critical Neuroreceptors
The communication between neurons in the insect nervous system occurs at specialized junctions called synapses, where chemical messengers known as neurotransmitters are released. nih.govresearchgate.net These neurotransmitters bind to specific receptors on the postsynaptic neuron, either exciting or inhibiting it. nih.gov The proper functioning of these neuroreceptors is crucial for nerve impulse transmission.
Key neurotransmitters in the insect nervous system include acetylcholine (B1216132), dopamine, octopamine, and gamma-aminobutyric acid (GABA). nih.gov this compound is understood to interfere with these critical neuroreceptors. biosynth.com This interference disrupts the normal signaling pathways, leading to the observed neurotoxic effects of paralysis and death in insects. biosynth.com The precise receptors that this compound interacts with and the nature of this interaction (e.g., as an agonist or antagonist) are areas of ongoing research.
Potential in Integrated Pest Management
Integrated Pest Management (IPM) is an environmentally conscious approach to pest control that combines various strategies to manage pest populations effectively while minimizing risks to human health and the environment. epa.govniphm.gov.in IPM programs emphasize the use of non-chemical control methods, such as biological and cultural controls, and use pesticides judiciously. epa.govmyaipm.combiobest.com
Due to its natural origin and potent insecticidal activity, this compound presents itself as a promising candidate for inclusion in IPM strategies. biosynth.com As a botanical insecticide, it offers an alternative to synthetic chemical pesticides, potentially reducing the environmental impact of pest control practices. biosynth.com Its utility in controlling a range of insect pests makes it a valuable tool for sustainable agriculture. biosynth.com
Table 2: Principles of Integrated Pest Management (IPM)
| Principle | Description |
|---|---|
| Monitoring and Identification | Regularly monitoring for and accurately identifying pests to determine if control is needed. epa.gov |
| Action Thresholds | Establishing a point at which pest populations or environmental conditions indicate that pest control action must be taken. epa.gov |
| Prevention | Employing practices that prevent pests from becoming a threat, such as using pest-resistant varieties and proper sanitation. epa.gov |
| Control | Utilizing a combination of control methods, including biological, cultural, mechanical, and chemical controls, with an emphasis on those that pose the least risk. epa.govbiobest.com |
Other Reported Biological Activities (Pre-clinical and Mechanistic Focus)
Antimicrobial Properties (e.g., antibacterial, antifungal)
Pre-clinical investigations have indicated that this compound may possess antimicrobial properties. Research has shown that various species of the Stemona plant, from which this compound is extracted, exhibit antibacterial and antifungal activities. For instance, extracts from Stemona tuberosa have demonstrated inhibitory effects against certain bacteria. researchgate.net Similarly, Stemona collinsae has been noted for its antifungal properties. researchgate.net
While the broader genus shows antimicrobial potential, specific studies on the isolated compound this compound are less extensive. However, some research has suggested its involvement in these activities. It is important to note that some studies have found no significant antimicrobial or antiviral activities for certain related alkaloids. hebmu.edu.cn Further investigation is required to fully characterize the antimicrobial spectrum and mechanism of action of this compound.
Antiviral Activities
This compound is a member of the Stemona alkaloids, a class of compounds that has demonstrated a range of biological activities, including antiviral properties. researchgate.netresearchgate.net While research specifically isolating the antiviral actions of this compound is still emerging, the broader class of Stemona alkaloids has been investigated for its potential against various viruses.
The general mechanisms by which antiviral agents, including alkaloids, can act are multifaceted. These can include inhibiting viral entry into host cells, interfering with viral replication and transcription processes, and modulating the host's immune response. nih.govfrontiersin.orgmdpi.com For instance, some antiviral compounds work by blocking the viral proteins responsible for attachment to host cell receptors, thereby preventing infection from the outset. nih.gov Others may inhibit viral enzymes essential for replication, such as RNA polymerase, or interfere with the assembly of new virus particles. frontiersin.orgmdpi.com
The antiviral potential of alkaloids is a significant area of research. For example, some alkaloids have been shown to be effective against a variety of RNA viruses. frontiersin.org The development of broad-spectrum antiviral agents is a major goal in virology and pharmaceutics, with a focus on targeting both viral processes and host defense systems. frontiersin.org
Antituberculosis Effects
Extracts from plants of the Stemonaceae family, which are the source of this compound, have been traditionally used in folk medicine for treating respiratory ailments, including tuberculosis. researchgate.net Modern preclinical studies have begun to validate these traditional uses, showing that Stemona alkaloids possess antituberculosis properties. researchgate.net
The mechanisms of action for antituberculosis drugs are varied and often target unique aspects of Mycobacterium tuberculosis biology. Key strategies include the inhibition of mycolic acid synthesis, which is a crucial component of the mycobacterial cell wall, and disruption of nucleic acid or protein synthesis. unisciencepub.comnih.gov For instance, the well-known antituberculosis drug isoniazid (B1672263) works by inhibiting the synthesis of mycolic acids. nih.gov Other drugs may act as prodrugs, requiring activation by mycobacterial enzymes to become effective. nih.gov
The challenge in treating tuberculosis lies in the bacterium's ability to develop resistance and to exist in different metabolic states within the host. nih.govnih.gov Therefore, the discovery of new compounds with novel mechanisms of action is critical. mdpi.com Research into natural products like Stemona alkaloids offers a promising avenue for identifying new lead compounds for the development of more effective antituberculosis therapies. researchgate.net
Antihelmintic Properties
Stemona alkaloids, the class of compounds to which this compound belongs, have been recognized for their antihelmintic properties in traditional medicine. researchgate.net These natural products have been used to expel parasitic worms.
The antihelmintic activity of compounds can be exerted through various mechanisms. These can include causing paralysis of the worm, disrupting its metabolic processes, or damaging its outer cuticle, leading to expulsion or death. The specific molecular targets for many antihelmintic agents are often ion channels or enzymes that are essential for the parasite's neuromuscular function or survival.
Anticancer Activity (general class of alkaloids)
Alkaloids as a broad class of natural compounds have been a significant source of anticancer drugs. innovationaljournals.comnih.gov Many established chemotherapeutic agents are derived from alkaloids, such as the vinca (B1221190) alkaloids (vinblastine, vincristine) and paclitaxel. innovationaljournals.comnih.gov These compounds exert their anticancer effects through a variety of mechanisms. innovationaljournals.com
A primary mechanism of action for many anticancer alkaloids is the disruption of microtubule dynamics, which is essential for cell division. nih.gov By interfering with the formation or breakdown of microtubules, these alkaloids can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells. innovationaljournals.com Other mechanisms include the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair, and the modulation of signaling pathways involved in cancer cell proliferation and survival. nih.gov
Some Stemona alkaloids have been investigated for their potential role in cancer therapy, particularly in overcoming multidrug resistance (MDR). nih.gov P-glycoprotein (P-gp) is a protein that can pump chemotherapy drugs out of cancer cells, leading to resistance. Certain Stemona alkaloids have been shown to modulate the function of P-gp, thereby increasing the sensitivity of resistant cancer cells to conventional anticancer drugs. nih.gov This suggests a potential synergistic role for these alkaloids in combination cancer therapy.
Table of Research Findings on the Pharmacological Activities of this compound and Related Alkaloids
| Pharmacological Activity | Compound/Class | Key Findings (Preclinical) | Molecular Mechanism (Proposed/Demonstrated) |
| Antiviral | Stemona Alkaloids | Show potential against various viruses. researchgate.netresearchgate.net | Inhibition of viral entry, replication, and modulation of host immune response. nih.govfrontiersin.orgmdpi.com |
| Antituberculosis | Stemona Alkaloids | Exhibit activity against Mycobacterium tuberculosis. researchgate.net | Inhibition of mycolic acid synthesis, disruption of nucleic acid/protein synthesis. unisciencepub.comnih.gov |
| Antihelmintic | Stemona Alkaloids | Traditionally used and recognized for expelling parasitic worms. researchgate.net | Paralysis of the worm, disruption of metabolic processes. |
| Anticancer | Alkaloids (general) | Many alkaloids are established anticancer agents. innovationaljournals.comnih.gov | Disruption of microtubule dynamics, inhibition of topoisomerase, cell cycle arrest, induction of apoptosis. innovationaljournals.comnih.gov |
| Anticancer (MDR) | Stemona Alkaloids | Can increase the sensitivity of multidrug-resistant cancer cells to chemotherapy. nih.gov | Modulation of P-glycoprotein (P-gp) function. nih.gov |
Structure Activity Relationship Sar Studies of Bisdehydroneotuberostemonine and Its Analogs
Identification of Key Pharmacophores for Specific Activities
A pharmacophore is the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target and trigger or block its response. researchgate.net For bisdehydroneotuberostemonine (B184040) and related Stemona alkaloids, the core structural framework, a pyrrolo[1,2-a]azepine nucleus, is a fundamental element for their biological activities. thieme-connect.com
Key pharmacophoric features identified for the biological activities of Stemona alkaloids include:
The Pyrrolo[1,2-a]azepine Core: This fused bicyclic system is a common structural motif among many biologically active Stemona alkaloids and is considered a critical component of the pharmacophore. thieme-connect.com
Lactone Rings: The presence and nature of lactone rings attached to the core structure significantly influence activity. For instance, a saturated γ-lactone functional group is a common feature in many active compounds. thieme-connect.de
Substituents on the Core and Side Chains: The type and position of substituents, such as hydroxyl or methoxy (B1213986) groups, on the aza-azulene core and the side chains can modulate the biological response.
For antitussive activity, studies suggest that the saturated tricyclic pyrrolo[3,2,1-jk] researchgate.netbenzazepine nucleus is a key structure. thieme-connect.de In the context of insecticidal activity, the butenolide scaffold, a feature present in some synthetic insecticides, is recognized as a bioactive pharmacophore that interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov While not identical, the lactone moieties in Stemona alkaloids may play a similar role in their interactions with biological targets.
Impact of Structural Modifications on Biological Efficacy and Selectivity
The systematic modification of the this compound structure and its analogs has provided valuable insights into how specific structural changes affect their biological potency and selectivity. These studies often involve the synthesis of new derivatives and subsequent evaluation of their biological activities. nih.govnih.gov
Key findings from structural modification studies include:
Alterations to the Lactone Ring: Opening or modifying the lactone ring can lead to a significant decrease or complete loss of activity, highlighting its importance.
Introduction of Functional Groups: The addition of hydroxyl or other functional groups to the core structure can enhance or diminish activity depending on their position and stereochemistry. For example, in a study of cembrenediol analogs, epoxidation, acetylation, or oxidation at a specific carbon position reduced the anticancer effect of the parent compound. mdpi.com
Modifications of Side Chains: Changes to the length and branching of the carbon chains attached to the pyrroloazepine nucleus can influence the molecule's interaction with its biological target. thieme-connect.com
These findings underscore the sensitivity of biological activity to even minor structural alterations, providing a roadmap for the rational design of new compounds with improved therapeutic profiles. nih.gov
Stereochemical Influence on Activity
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in the biological activity of chiral compounds like this compound. wikipedia.orgnih.gov The spatial orientation of functional groups can dramatically affect a molecule's ability to bind to its target receptor, leading to significant differences in potency and efficacy between stereoisomers. nih.govdiva-portal.org
For many biologically active natural products, only one enantiomer (a non-superimposable mirror image) exhibits the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. nih.gov In the case of Stemona alkaloids, the specific stereochemistry at various chiral centers within the pyrrolo[1,2-a]azepine core and the side chains is critical for their biological function.
Comparative SAR with Related Stemona Alkaloids (e.g., epithis compound J, neotuberostemonine)
Comparing the structure-activity relationships of this compound with its close structural relatives, such as epithis compound J and neotuberostemonine (B189803), provides a deeper understanding of the structural requirements for specific biological activities.
| Compound | Key Structural Difference from this compound | Impact on Biological Activity |
| Epithis compound J | Epimer at a specific chiral center. | Exhibits significant inhibitory effect on lipopolysaccharide-induced nitric oxide production in BV2 microglia, similar to this compound. researchgate.net |
| Neotuberostemonine | Different saturation levels and/or substituent patterns in the side chain and core. | Shows potent antitussive activity and inhibits the differentiation of lung fibroblasts. thieme-connect.denih.gov |
These comparisons reveal that subtle changes in stereochemistry or the degree of saturation can lead to variations in biological activity. For instance, both this compound and epithis compound J showed significant anti-inflammatory effects, suggesting that the stereochemistry at that particular center may not be critical for this specific activity. researchgate.net In contrast, the structural differences in neotuberostemonine contribute to its pronounced antitussive effects. thieme-connect.de
Such comparative analyses are invaluable for elucidating the specific structural features that govern different biological outcomes, thereby aiding in the development of more selective and potent therapeutic agents derived from the Stemona alkaloid scaffold.
Synthetic Strategies and Chemical Modifications of Bisdehydroneotuberostemonine
Total Synthesis Approaches to the Core Skeleton
The total synthesis of complex natural products such as Bisdehydroneotuberostemonine (B184040) requires the development of robust and efficient methods for constructing their characteristic polycyclic systems. The pyrrolo[1,2-a]azepine core is a hallmark of the majority of Stemona alkaloids. magtech.com.cnhebmu.edu.cnd-nb.info
The pyrrolo[1,2-a]azepine nucleus is the foundational structure for most Stemona alkaloids, while the related pyrido[1,2-a]azepine core characterizes a smaller, less studied subgroup. sorbonne-universite.frclockss.org The synthesis of these cores is a critical step in the total synthesis of the parent alkaloids. Chemists have devised several innovative strategies to assemble these bicyclic and tricyclic systems.
One notable approach involves a gold(I)-catalyzed cascade reaction. This method converts linear N-alkenyl or alkynyl N-sulfonyl 1-aminobut-3-yn-2-ones into bicyclic pyrrolo[1,2-a]azepine-type alkaloids. core.ac.uk The cascade proceeds through a sequence of cycloisomerization, sulfonyl migration, and a final cyclization, efficiently forming multiple C-N, O-S, and C-C bonds in a single catalytic process. core.ac.uk Another powerful strategy utilizes a one-pot sequence featuring a gold(I)-catalyzed cyclization and a subsequent SnCl₄-mediated Schmidt rearrangement to construct the tricyclic cyclopenta[1,2-b]pyrrolo[1,2-a]azepine nucleus found in stemonamine-type alkaloids. acs.org
The less common pyrido[1,2-a]azepine core, found in alkaloids like stemokerrin, has also been a target of synthetic efforts. sorbonne-universite.fr These strategies often involve assembling the carbon skeleton from multiple building blocks, such as a piperidine, a furan, and a tetronate, linked via key reactions like Stille cross-coupling and aldol-type additions. sorbonne-universite.fr
| Methodology | Key Transformation | Core Structure Formed | Catalyst/Reagents | Reference |
| Gold-Catalyzed Cascade | Cycloisomerization/Sulfonyl Migration/Cyclization | Pyrrolo[1,2-a]azepine | Gold(I) triflimide complex | core.ac.uk |
| One-Pot Cyclization/Rearrangement | Gold-Catalyzed Cyclization & Schmidt Rearrangement | Cyclopenta[1,2-b]pyrrolo[1,2-a]azepine | Gold(I) catalyst, SnCl₄ | acs.org |
| Fragment Assembly | Stille Cross-Coupling & Aldol-Type Addition | Pyrido[1,2-a]azepine skeleton | Palladium (for Stille coupling) | sorbonne-universite.fr |
A primary difficulty in synthesizing Stemona alkaloids is the precise control of stereochemistry at multiple chiral centers. magtech.com.cn The development of stereocontrolled reactions is paramount to achieving the correct three-dimensional architecture of the final molecule.
Researchers have employed various advanced strategies to address this challenge. For instance, a tandem Diels-Alder/azido-Schmidt reaction sequence has been developed to rapidly access the core skeleton of alkaloids like stenine (B102979) and neostenine. acs.org This approach allows for stereodivergent outcomes depending on the substrate and reaction conditions, enabling the synthesis of different stereoisomers from the same starting materials. acs.org
Another sophisticated method involves an intramolecular photochemical [2+2] cycloaddition. This key transformation has been used to install three challenging, adjacent all-carbon quaternary stereocenters in a single step, highlighting the power of photochemistry in constructing highly congested polycyclic systems. researchgate.net Furthermore, Lewis acid-promoted tandem reactions, such as a Friedel-Crafts cyclization followed by lactonization, have been successfully used to assemble the 5-7-5 tricyclic core of certain Stemona alkaloids, demonstrating a high degree of stereocontrol in the formation of the fused ring system. nih.gov These methods underscore the innovation required to mimic nature's efficiency in building complex, stereochemically rich molecules. d-nb.info
Methodologies for Constructing Pyrrolo[1,2-a]azepine and Pyrido[1,2-a]azepine Cores
Semisynthesis and Derivative Generation
Semisynthesis, which involves the chemical modification of a naturally isolated compound, is a valuable strategy for producing analogs that are difficult to access through total synthesis. beilstein-journals.orgnih.gov This approach allows for the exploration of structure-activity relationships and can lead to compounds with enhanced biological profiles.
Direct chemical modification of this compound is not extensively documented in publicly available literature. However, semisynthesis is a common practice within the broader Stemona alkaloid family. For example, the structure of stemoburkilline was confirmed through its semisynthesis from (11Z)-10,20-didehydrostemofoline. core.ac.uk This precedent suggests that this compound could serve as a scaffold for generating novel derivatives through reactions targeting its functional groups, such as the lactone ring or the double bonds within its core structure. Such modifications could include hydrogenation, oxidation, or ring-opening reactions to probe the importance of these features for its biological activity.
Nature itself provides a variety of analogs of this compound. A notable example is Epithis compound J , which was isolated from the roots of Stemona tuberosa. core.ac.ukresearchgate.net Spectroscopic analysis revealed that its core structure is very similar to other related alkaloids, but it possesses a key stereochemical difference. Specifically, the hydrogen at position C-18 is proposed to have an α-orientation, whereas in the related Tuberostemonine (B192615) J, it is β-oriented. core.ac.uk The isolation of such natural analogs provides crucial insights into the structural diversity generated by the plant's biosynthetic machinery. Other related derivatives that have been successfully synthesized include bisdehydrostemoninine, achieved through a strategy featuring a palladium-catalyzed carbonylative spirolactonization. nih.gov
| Compound | Key Structural Features | Stereochemical Distinction | Source | Reference |
| This compound | Pyrrolo[1,2-a]azepine core, α-methyl-γ-butyrolactone | H-9β, H-11α, H-12α, H-18β | Stemona tuberosa | scribd.com |
| Epithis compound J | Pyrrolo[1,2-a]azepine core, α-methyl-γ-butyrolactone | H-9α, H-11α, H-12α, H-18α | Stemona tuberosa | core.ac.ukscribd.com |
To better understand the pharmacophore of Stemona alkaloids, researchers have developed synthetic routes to simplified, diverse, or novel molecular scaffolds inspired by the natural products. dntb.gov.ua This approach moves beyond simple derivatization to the creation of fundamentally new skeletons that retain key structural elements thought to be responsible for biological activity.
By adapting synthetic methodologies, chemists have generated sets of analogs with simplified or varied core structures. dntb.gov.ua These Stemona-inspired compound collections are then subjected to biological screening, such as receptor profiling, to identify potent ligands and elucidate structure-activity relationships. This strategy helps to deconstruct the complex natural product into its essential components, paving the way for the design of new therapeutic agents with improved potency and selectivity. The use of synthetic scaffolds to co-localize key molecules is an emerging approach to enhance desired activities. nih.gov
Analytical Methodologies for Bisdehydroneotuberostemonine Quantification and Characterization in Research Settings
High-Performance Liquid Chromatography (HPLC) Techniques
HPLC is a fundamental technique for the separation, identification, and quantification of individual components within a mixture. torontech.com Its application is crucial for analyzing complex extracts, such as those from Stemona species, to isolate and quantify specific alkaloids like bisdehydroneotuberostemonine (B184040).
HPLC-UV/Vis and HPLC-DAD for Detection and Quantification
High-Performance Liquid Chromatography coupled with an Ultraviolet-Visible (UV/Vis) or a Diode-Array Detector (DAD) is a widely used method for the quantitative analysis of compounds that possess a chromophore, a part of a molecule that absorbs light in the UV-visible region. scielo.branalis.com.myscioninstruments.com This makes it a suitable technique for the analysis of many alkaloids. researchgate.net
In a typical HPLC-DAD setup, the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. measurlabs.com As the separated components elute from the column, they pass through the DAD, which measures the absorbance of light across a range of wavelengths simultaneously. measurlabs.com This provides not only quantitative data based on the intensity of the absorbance at a specific wavelength but also UV spectral information that can aid in peak identification and purity assessment. torontech.comscielo.br
For the quantification of Stemona alkaloids, including those structurally related to this compound, various HPLC methods have been developed and validated. For instance, a validated HPLC-DAD method for the simultaneous determination of six phenolic acids demonstrated good linearity (r > 0.999) and recovery (88.07–109.17%). scielo.br While specific to phenolic acids, the principles of method development and validation, including establishing linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ), are directly applicable to the analysis of this compound. scielo.brresearchgate.netmdpi.com
A simple and reliable HPLC method can be successfully applied to identify and quantify compounds in complex aqueous extracts from various medicinal species. scielo.br The development of such methods involves optimizing parameters like the column type (e.g., C18), mobile phase composition (e.g., mixtures of acetonitrile, methanol (B129727), and aqueous buffers), flow rate, and detection wavelength to achieve optimal separation and sensitivity. researchgate.netnih.gov
Table 1: Example Parameters for HPLC-DAD Method Validation This table is illustrative and parameters would need to be specifically determined for this compound.
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Linearity (r²) | > 0.999 | scielo.brmdpi.com |
| Limit of Detection (LOD) | 0.097–0.467 mg/l | scielo.br |
| Limit of Quantification (LOQ) | 0.097–0.496 mg/l | scielo.br |
| Recovery | 88.07–109.17% | scielo.br |
| Precision (RSD) | < 2% | researchgate.net |
HPLC Coupled with Evaporative Light Scattering Detector (HPLC-ELSD) for Non-UV Active Analytes
For compounds that lack a significant UV chromophore, HPLC coupled with an Evaporative Light Scattering Detector (ELSD) offers a valuable alternative. spirochem.com ELSD is a universal detector that can detect any compound that is less volatile than the mobile phase. teledyneisco.com
The detection mechanism of ELSD involves three steps: nebulization of the column eluent into a fine mist, evaporation of the mobile phase in a heated drift tube to leave behind particles of the non-volatile analyte, and detection of the light scattered by these particles using a light source and a photodiode. teledyneisco.com The response from the ELSD is related to the mass of the analyte, making it a useful tool for quantification.
HPLC-ELSD has been successfully employed for the simultaneous quantification of multiple alkaloids in Stemona radix. researchgate.net These methods often involve solid-phase extraction for sample clean-up prior to HPLC analysis. The separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous solution and an organic solvent like acetonitrile. Validation of these methods includes assessing linearity, precision, accuracy, LOD, and LOQ.
Table 2: Performance of a Validated HPLC-ELSD Method for Alkaloid Quantification This table is based on a study of six alkaloids from Stemonae radix and illustrates the potential performance for this compound.
| Parameter | Reported Values | Reference |
|---|---|---|
| Linearity (R²) | > 0.9990 | |
| Precision (RSD) | < 4% | |
| Recovery | 96.6% – 103.7% | |
| Limit of Detection (LOD) | 0.011–0.086 μg/mL | |
| Limit of Quantification (LOQ) | 0.033–0.259 μg/mL |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted and Untargeted Analysis
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an indispensable tool for the analysis of complex biological samples. pacificbiolabs.comekb.eg It can be used for both targeted quantification of known compounds and untargeted profiling of all detectable metabolites. nih.gov
HPLC/Electrospray-Ionization Mass Spectrometry (HPLC/ESI-MS)
HPLC coupled with electrospray ionization-mass spectrometry (HPLC/ESI-MS) is a powerful technique for the analysis of polar and thermally labile compounds like alkaloids. nih.gov ESI is a soft ionization technique that generates ions from macromolecules and overcomes their tendency to fragment when ionized. perkinelmer.com This allows for the determination of the molecular weight of the analyte. perkinelmer.com
In an LC-MS/MS system, the eluent from the HPLC column is introduced into the ESI source, where a high voltage is applied to create an aerosol of charged droplets. perkinelmer.com The solvent evaporates, leading to the formation of gas-phase ions that are then guided into the mass analyzer. perkinelmer.com The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). pacificbiolabs.com For enhanced specificity and sensitivity, tandem mass spectrometry (MS/MS) can be employed. pacificbiolabs.comtechnologynetworks.com In this setup, a precursor ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. perkinelmer.comtechnologynetworks.com
This technique has been utilized for the analysis of Stemona alkaloids, providing a rapid and robust method for their quantification in biological matrices. researchgate.netnih.gov The development of such methods involves optimizing both the chromatographic separation and the mass spectrometric parameters, such as the ionization mode (positive or negative), spray voltage, and collision energy. nih.govchromatographyonline.com
Table 3: Key Aspects of HPLC/ESI-MS/MS Method Validation This table provides a general overview of parameters validated in LC-MS/MS methods.
| Parameter | Description | Reference |
|---|---|---|
| Specificity | The ability to differentiate and quantify the analyte in the presence of other components. | nih.gov |
| Linearity | The range over which the detector response is directly proportional to the analyte concentration. | nih.gov |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | nih.gov |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | nih.gov |
| Accuracy | The closeness of the determined value to the true value. | nih.gov |
| Recovery | The efficiency of the extraction procedure. | nih.gov |
| Stability | The chemical stability of the analyte in the biological matrix under specific conditions. | nih.gov |
High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with a mass error of less than 5 ppm. nih.gov This capability is crucial for determining the elemental composition of an unknown compound and for distinguishing between isobaric species (molecules with the same nominal mass but different exact masses). nih.govijpras.com HRMS is a powerful tool for the identification of metabolites, including those of this compound, in complex biological matrices. nih.govnih.gov
Modern HRMS instruments, such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometers, can acquire full-scan mass spectra with high resolution and mass accuracy. nih.govhilarispublisher.com This allows for untargeted data acquisition, where all detectable ions in a sample are measured. nih.gov Subsequent data mining techniques, such as mass defect filtering and background subtraction, can be used to identify drug-related metabolites. nih.gov The fragmentation patterns obtained from HRMS/MS experiments provide valuable structural information for the confident identification of metabolites. nih.gov
The use of HRMS has significantly improved the quality and productivity of metabolite identification studies. nih.govnih.gov It enables the detection and characterization of unexpected metabolites and can be used to create a comprehensive profile of the metabolic fate of a compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structure and for the assessment of purity. chemfaces.comnuvisan.comuq.edu.au It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the complete assignment of its structure. uq.edu.auclaremont.eduemerypharma.com
For a compound like this compound, a suite of NMR experiments is typically performed. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule. emerypharma.com The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum reveal details about the connectivity and stereochemistry of the protons. emerypharma.com
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between atoms.
COSY experiments show correlations between protons that are coupled to each other, typically through two or three bonds.
HSQC experiments reveal correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). emerypharma.com
HMBC experiments show correlations between protons and carbon atoms over longer ranges (typically two or three bonds), which is crucial for piecing together the carbon skeleton of the molecule.
Table 4: Common NMR Experiments for Structural Elucidation
| Experiment | Information Provided |
|---|---|
| ¹H NMR | Number, type, and connectivity of protons. |
| ¹³C NMR | Number and type of carbon atoms. |
| COSY | Proton-proton correlations (connectivity). |
| HSQC | Direct proton-carbon correlations (one-bond C-H). |
| HMBC | Long-range proton-carbon correlations (two and three-bond C-H). |
Applications in Quality Control and Standardization of Stemona Extracts
The chemical composition of extracts from plants of the Stemona genus can exhibit significant variation, influenced by factors such as species, geographical origin, and harvesting time. researchgate.netnih.gov This inconsistency presents a challenge for ensuring the quality and reliability of commercial products derived from these plants. oup.com Therefore, robust analytical methodologies are essential for the quality control and standardization of Stemona extracts. This compound, as a characteristic alkaloid found in species like Stemona tuberosa, serves as a potential chemical marker in these standardization processes. researcher.liferesearchgate.netresearchgate.net The application of advanced analytical techniques allows for the qualitative and quantitative assessment of this compound, ensuring the authenticity, consistency, and quality of the raw materials and finished products. researchgate.netoup.com
The standardization of herbal extracts is a critical process that aims to guarantee the consistency of their chemical profile and, by extension, their therapeutic effects. nih.gov For Stemona extracts, this involves creating a detailed chemical fingerprint. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are powerful tools for this purpose. researchgate.netmeasurlabs.com These methods can separate, identify, and quantify individual alkaloids, including this compound, within a complex plant extract. researchgate.net
The resulting chromatogram, or "fingerprint," provides a comprehensive profile of the extract's chemical constituents. researchgate.netnih.gov By comparing the fingerprint of a batch of raw material or a finished product to that of a standardized reference, manufacturers can verify its identity and quality. The presence and relative intensity of the peak corresponding to this compound are key data points in this analysis. This approach helps to differentiate between authentic Stemona species and potential adulterants, as the alkaloid profiles can be species-specific. researchgate.netnih.govacs.org For instance, studies have shown that LC/MS fingerprints can effectively differentiate between the three officially recognized source species of Radix Stemonae: S. tuberosa, S. japonica, and S. sessilifolia. nih.gov
Detailed Research Findings
Research has focused on developing and validating analytical methods for the simultaneous determination of multiple Stemona alkaloids. While many studies focus on a range of major alkaloids, the methodologies are directly applicable to the analysis of this compound. Methods like HPLC combined with Diode Array Detection (DAD) or an Evaporative Light Scattering Detector (ELSD) and, more powerfully, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS), have been established for the quality assessment of Stemona raw materials. researchgate.netacs.orgrsc.org These methods are validated to ensure high accuracy, precision, and sensitivity. rsc.orgnih.gov
The table below summarizes analytical methods used for the analysis of alkaloids in Stemona extracts, which are suitable for the characterization and quantification of this compound.
Table 1: Analytical Methods for the Quality Control of Stemona Alkaloids
| Analytical Technique | Application | Key Findings & Relevance for this compound |
|---|---|---|
| HPLC-DAD/ELSD | Quantitative analysis and fingerprinting of Stemona alkaloids. | Enables quantification of major alkaloids and provides a chemical fingerprint for standardization. researchgate.netacs.orgnih.gov this compound can be included as a marker compound in these fingerprints. |
| TLC-Densitometry | Qualitative and quantitative analysis of major alkaloids in S. curtisii. | A simple and inexpensive alternative method for routine quality control of raw materials and extracts. oup.com Can be adapted to include this compound. |
| HPLC/ESI-MS | Characterization and fingerprinting of Stemona alkaloids. | Provides structural information and fragmentation patterns useful for identifying specific alkaloids like this compound and its isomers. nih.govresearchgate.net Effective for differentiating between Stemona species. nih.gov |
| UPLC-MS/MS | Simultaneous determination and quantification of multiple alkaloids. | Offers higher speed, resolution, and sensitivity compared to HPLC. researchgate.netmeasurlabs.com Allows for precise quantification of alkaloids, providing an accurate and simple analytical method for quality surveys of commercial Stemona radix. researchgate.net |
Quantitative analysis is a cornerstone of standardization. By measuring the concentration of specific marker compounds, one can ensure that different batches of an extract contain a consistent amount of key constituents. While specific quantitative validation data for this compound is not extensively detailed in isolation, the methods are well-established for other major Stemona alkaloids, demonstrating the viability of the approach.
Table 2: Examples of Quantitative Analysis of Marker Alkaloids in Stemona Extracts
| Analyte(s) | Plant Source | Method | Average Content (% w/w) | Reference |
|---|---|---|---|---|
| Didehydrostemofoline | S. collinsiae | HPLC | 0.78 | nih.gov |
| Stemofoline (B1231652) | S. collinsiae | HPLC | 0.048 | nih.gov |
| Stemocurtisine | S. curtisii | TLC-Densitometry | 0.0497–0.1949 (dry weight) | oup.com |
| Stemofoline | S. curtisii | TLC-Densitometry | 0.0733–0.1689 (dry weight) | oup.com |
These quantitative methods, when applied to a suite of marker compounds including this compound, provide a robust framework for the quality control of Stemona extracts. This ensures that raw materials meet predefined specifications and that final products are consistent, which is crucial for both traditional and modern applications of these botanical materials. researchgate.netnih.gov
Future Research Directions and Challenges for Bisdehydroneotuberostemonine
Elucidation of Full Biosynthetic Pathway
A significant challenge in the study of Bisdehydroneotuberostemonine (B184040) is the incomplete understanding of its natural synthesis. The biosynthetic pathway for the vast family of Stemona alkaloids, characterized by their unique and complex structures, has not been fully elucidated. magtech.com.cnsorbonne-universite.fr These alkaloids are defined by a central pyrrolo[1,2-a]azepine core, which is thought to be derived from precursors such as L-ornithine and glutamic acid. researchgate.netscripps.edu
Current hypotheses are based on biosynthetic considerations and the co-occurrence of different alkaloid types within Stemona species. researchgate.netnih.gov For instance, it is proposed that the pyrido[1,2-a]azepine core found in some alkaloids may arise from the pyrrolo[1,2-a]azepine structure through a ring expansion, suggesting an intricate web of interconnected pathways. sorbonne-universite.fr A novel biogenetic concept has been proposed, indicating the complexity and the gaps in current knowledge. nih.gov
Future elucidation efforts will likely rely on a combination of classic and modern techniques. Traditional methods include tracer studies using isotopically labeled compounds to track the incorporation of precursors, as well as experiments with isolated plant organs and tissue cultures. snscourseware.org More recently, advanced approaches like chemoproteomics are showing great promise. frontiersin.org By using chemical probes designed to interact with biosynthetic intermediates, researchers can identify and characterize the specific enzymes driving the formation of these complex molecules, thereby accelerating the mapping of the complete pathway. frontiersin.orgnih.gov
Deeper Mechanistic Investigations of Pharmacological Actions
Preliminary research has highlighted several biological activities for this compound and its relatives, though deep mechanistic understanding remains a key objective. The compound has demonstrated anti-inflammatory properties, and studies are beginning to pinpoint the molecular machinery involved. frontiersin.org For example, network pharmacology, a computational approach to predict drug-target interactions, has suggested that this compound may exert its effects by targeting Prostaglandin-Endoperoxide Synthase 2 (PTGS2), an enzyme more commonly known as COX-2 that plays a central role in inflammation. nih.govresearchgate.net
The broader Stemona alkaloid family is known for a range of bioactivities, including insecticidal and antitussive effects. nih.govnih.gov Structure-activity relationship studies have revealed that the saturated tricyclic pyrrolo[1,2-a]azepine nucleus is a critical structural feature for antitussive activity. pnas.org Intriguingly, screening of synthetic Stemona alkaloid analogs has led to the discovery of potent ligands for sigma receptors, an unexpected finding that opens new avenues for investigation. nih.govpnas.orgnih.gov This underscores the potential for these natural products to interact with multiple biological targets, some of which may not have been predicted. Future research must move beyond initial screening to validate these predicted targets and fully characterize the downstream signaling pathways to understand the compound's precise mechanism of action.
Rational Design of Potent and Selective Analogs
The structural complexity of this compound presents both a challenge and an opportunity for medicinal chemists. Rational design of analogs aims to create new molecules with improved potency, selectivity, and drug-like properties. A common strategy involves creating simplified versions of the natural product's core structure, often by removing complex features like lactone rings, to generate a foundational scaffold. nih.govscispace.com
This core scaffold can then be systematically modified through a process known as diversity-oriented synthesis. nih.govacs.org By attaching a wide variety of chemical groups—such as amines or different heterocyclic rings—to the scaffold, researchers can generate a library of related compounds. nih.govrsc.org These libraries are then screened for biological activity to build a detailed understanding of the structure-activity relationship (SAR), which clarifies what parts of the molecule are essential for its effects. researchgate.net This approach has already proven successful, leading to the development of synthetic Stemona-inspired analogs that are highly potent and selective ligands for sigma receptors. nih.govpnas.org
| Research Area | Key Findings & Future Goals |
| Scaffold Modification | Simplifying the natural core (e.g., removing lactone rings) creates versatile platforms for analog synthesis. nih.gov |
| Diversity-Oriented Synthesis | Appending various functional groups to the core scaffold helps in exploring structure-activity relationships. scispace.com |
| Novel Target Identification | Analog screening unexpectedly identified potent sigma receptor ligands, opening new therapeutic research avenues. nih.govnih.gov |
| Goal | To develop analogs with enhanced potency, selectivity, and optimized pharmacological profiles for specific disease targets. |
Development of Robust and Scalable Synthetic Routes
Bringing a complex natural product from the laboratory bench to broader research and potential therapeutic use requires efficient and scalable methods of production. The total synthesis of Stemona alkaloids is exceptionally challenging due to their intricate, multi-cyclic structures and numerous stereocenters. magtech.com.cn While the total synthesis of this compound itself has not yet been reported, significant progress has been made on many of its relatives. nih.gov
Synthetic chemists have developed several innovative strategies to construct the characteristic pyrrolo[1,2-a]azepine core. magtech.com.cnoup.com Key chemical reactions employed in these synthetic routes include:
Tandem Diels-Alder/Schmidt reactions nih.govnih.gov
Gold(I)-catalyzed cyclizations acs.org
Ring-closing metathesis (RCM) uow.edu.aucore.ac.uk
Asymmetric synthesis to control the precise 3D arrangement of atoms uow.edu.aunih.gov
A major ongoing challenge is scalability. Many synthetic routes that are successful on a small scale in a research lab are difficult to adapt for the production of larger quantities needed for extensive pharmacological testing. oup.com Future work must focus on developing more robust and efficient syntheses, potentially using novel catalytic methods or flow chemistry, to make this compound and its promising analogs more accessible to the scientific community. d-nb.info
Application in Research Tool Development (e.g., neuroreceptor probes)
Selective and potent bioactive molecules are invaluable as research tools for exploring biology. The discovery that synthetic analogs of Stemona alkaloids act as potent ligands for sigma receptors is a prime example of this potential. nih.govpnas.orgnih.gov Such compounds can be developed into chemical probes to study the physiological and pathological roles of these receptors with high precision.
Natural products often serve as a starting point for the development of these tools. frontiersin.org By creating libraries of simplified, yet structurally diverse, compounds inspired by the natural scaffold, researchers can identify molecules with high affinity and selectivity for a specific biological target. nih.govrsc.org These probes can then be used in a variety of experimental settings to map receptor distribution, investigate signaling pathways, and validate new drug targets. The development of Stemona-based research tools could significantly advance our understanding of the complex biology of sigma receptors and other potential targets.
Addressing Research Gaps for Broader Therapeutic Exploration
Despite the progress made, significant research gaps must be addressed to fully explore the therapeutic potential of this compound. A summary of these challenges and future directions is outlined below:
| Research Area | Identified Gap | Future Direction |
| Biosynthesis | The complete enzymatic pathway for its formation in Stemona plants is unknown. sorbonne-universite.frnih.gov | Utilize advanced techniques like chemoproteomics and tracer studies to identify all enzymes and intermediates. snscourseware.orgfrontiersin.org |
| Pharmacology | The precise molecular mechanisms of its anti-inflammatory and other potential activities are unclear. nih.gov | Conduct in-depth biochemical and cellular assays to validate predicted targets like PTGS2 and uncover downstream signaling effects. |
| Medicinal Chemistry | The full structure-activity relationship is not established for a broad range of therapeutic targets. | Systematically synthesize and screen diverse analog libraries against various disease models to identify new leads. frontiersin.orgresearchgate.net |
| Chemical Synthesis | A total synthesis of this compound has not been reported, and scalable routes are lacking. nih.gov | Develop a first total synthesis and focus on creating robust, scalable methods for producing the compound and its key analogs. oup.com |
| Translational Potential | Insufficient data exists on the broader pharmacological profile required for any potential clinical consideration. | Perform comprehensive studies on various isolated and synthetic compounds to establish their full range of bioactivities and mechanisms. researchgate.net |
Closing these gaps through a concerted, multidisciplinary research effort will be crucial to unlocking the full scientific and potential therapeutic value of this compound.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing Bisdehydroneotuberostemonine with high purity?
- Answer : Synthesis optimization requires systematic variation of solvents, temperatures, and reaction conditions. For example, polar aprotic solvents at 60–80°C yield higher purity compared to non-polar solvents . Purity should be validated via HPLC (≥95% purity threshold) and corroborated with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation . Document solvent ratios and crystallization protocols to ensure reproducibility.
Q. How can researchers validate the structural identity of this compound?
- Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze - and -NMR spectra for characteristic proton environments (e.g., alkaloid backbone signals).
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion detection).
Cross-reference data with published spectra in databases like SciFinder or Reaxys to avoid misidentification .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Answer : Prioritize target-specific assays based on hypothesized mechanisms:
- Cytotoxicity : MTT assay using cancer cell lines (e.g., HepG2, MCF-7).
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
- Antimicrobial activity : Broth microdilution for MIC determination .
Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure statistical validity .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be resolved?
- Answer : Conduct a meta-analysis of published data to identify confounding variables:
- Purity discrepancies : Compare HPLC profiles from conflicting studies .
- Assay conditions : Evaluate differences in cell lines, serum concentrations, or incubation times.
- Statistical power : Assess sample sizes; underpowered studies may yield false negatives/positives .
Replicate experiments under standardized conditions and perform dose-response curves to clarify EC/IC values.
Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound?
- Answer : Integrate multi-omics and molecular docking approaches:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to track protein interaction networks.
- Molecular docking : Use AutoDock Vina to predict binding affinities for target proteins (e.g., tubulin, topoisomerases) .
Validate hypotheses with knockout cell models or competitive inhibition assays.
Q. How should researchers determine appropriate sample sizes for in vivo pharmacological studies of this compound?
- Answer : Use power analysis to calculate sample sizes:
- Primary endpoint : Define the minimum clinically important effect (e.g., 30% tumor reduction).
- Variability : Estimate standard deviation from pilot studies.
- Statistical thresholds : Set α=0.05 and power=0.7.
For pilot studies, justify smaller cohorts (n=6–8/group) with plans for subsequent validation .
Q. What frameworks guide the integration of this compound into existing pharmacological theories?
- Answer : Align research with established theoretical models:
- Structure-activity relationships (SAR) : Modify functional groups to test alkaloid bioactivity hypotheses .
- Network pharmacology : Map compound-target-disease interactions using databases like STITCH or KEGG .
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Predict bioavailability and tissue distribution using in silico tools (e.g., GastroPlus) .
Methodological Tables
Table 1 : Optimization of this compound Synthesis Conditions
| Solvent Type | Temperature (°C) | Purity (%) | Yield (%) |
|---|---|---|---|
| DMF | 70 | 98 | 65 |
| Ethanol | 60 | 85 | 72 |
| Acetonitrile | 80 | 92 | 58 |
| Data adapted from synthesis trials in . |
Table 2 : Common Bioactivity Assays and Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
